3-benzothiazole
Overview
Description
3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a bromo group and a phenoxy group bearing a trifluoromethoxy substituent
Mechanism of Action
Target of Action
3-Benzothiazole, also known as 6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,this compound, has been found to exhibit a wide range of biological activities and medicinal applications . The primary targets of this compound are enzymes or proteins such as DNA topoisomerases , protein kinases , and dihydroorotase . These targets play crucial roles in various biochemical pathways and cellular processes.
Mode of Action
This compound interacts with its targets in a specific manner. For instance, it inhibits the activity of dihydroorotase, DNA gyrase, and other enzymes . This interaction results in changes in the normal functioning of these enzymes, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. For instance, it inhibits dihydroorotase, an enzyme involved in the de novo pyrimidine biosynthesis pathway . It also inhibits DNA gyrase, an enzyme that plays a crucial role in DNA replication . The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of cell growth and proliferation .
Result of Action
The interaction of this compound with its targets leads to molecular and cellular effects. For instance, it inhibits the proliferation of certain cancer cells . It also decreases the activity of inflammatory factors IL-6 and TNF-α, and hinders cell migration . These effects contribute to its potential as an anti-cancer and anti-inflammatory agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of tyre-derived particles in the environment can potentially worsen water quality, affecting the environmental stability and action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 4-(trifluoromethoxy)phenol reacts with the benzothiazole intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the benzothiazole ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Environmental Studies:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
Uniqueness
3-benzothiazole is unique due to the presence of both a bromo and a trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in diverse chemical reactions and interact with various biological targets.
Properties
IUPAC Name |
6-bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3NO2S/c15-8-1-6-11-12(7-8)22-13(19-11)20-9-2-4-10(5-3-9)21-14(16,17)18/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULYFAKUZDRPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC3=C(S2)C=C(C=C3)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-benzothiazole?
A1: While the document doesn't provide specific information about 6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,this compound, it mentions the molecular formula and weight of a related compound, methyl 2 (2H)-oxopyrimido [2, 1b] [, ] benzothiazole-4-acetate. It has a molecular formula of C13H10N2O3S and a molecular weight of 274.3 g/mol. []
Q2: What spectroscopic data is available for characterizing benzothiazole derivatives?
A2: Researchers commonly use techniques like IR, 1H NMR, 13C NMR, mass spectrometry, and UV-Vis spectroscopy to characterize benzothiazole derivatives. These methods provide information about the compound's structure, functional groups, and purity. [, , , , , , , ]
Q3: Are there theoretical studies on the properties of benzothiazole derivatives?
A3: Yes, density functional theory (DFT) has been employed to investigate various properties of benzothiazole derivatives, including their electronic structure, reactivity, and inhibitory effects on corrosion. [, ]
Q4: What are some common methods for synthesizing benzothiazole derivatives?
A4: Several methods exist for synthesizing benzothiazole derivatives, including:
- Condensation reactions: Reacting 2-aminothiophenol with various reagents like carboxylic acids, acid chlorides, or aldehydes. [, , ]
- Ring expansion reactions: Transforming other heterocycles into benzothiazoles. []
- Multi-step reactions: Building the benzothiazole ring system through a series of chemical transformations. []
Q5: Can samarium diiodide be used to synthesize benzothiazole-containing heterocycles?
A5: Yes, samarium diiodide (SmI2) has proven effective in converting bis(o-nitrophenyl)disulfides into various heterocycles containing sulfur and nitrogen, including benzothiazolines, benzothiazoles, 2H-1,4-benzothiazines, and 2,3-dihydro-1,5-benzothiazepines. []
Q6: Can benzothiazole derivatives act as 1-aza-1,3-butadienes in chemical reactions?
A6: Yes, benzylidenecyanomethyl-1,3-benzothiazoles can function as 1-aza-1,3-butadienes in Diels-Alder reactions. They demonstrate regioselectivity when reacting with both electron-deficient and electron-rich dienophiles. []
Q7: What are the prominent biological activities of benzothiazole derivatives?
A7: Benzothiazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial activity: Against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , , , ]
- Anti-inflammatory activity: Reducing inflammation in various models. [, , ]
- Anticancer activity: Inhibiting the growth of various cancer cell lines. [, , ]
- Anticonvulsant activity: Suppressing seizures in animal models. [, , ]
Q8: How does the structure of a benzothiazole derivative influence its biological activity?
A8: The type and position of substituents on the benzothiazole ring system significantly impact its biological activity. Modifications at the 2- and 6-positions are particularly influential. [, ] For example, introducing a mercapto group at the 2-position appears crucial for antibacterial activity. []
Q9: Are there any benzothiazole derivatives currently used as drugs?
A9: While the document doesn't mention specific benzothiazole-based drugs, it highlights the therapeutic potential of this class of compounds. The research suggests that benzothiazoles hold promise as lead compounds for developing novel treatments for various diseases. [, , ]
Q10: What are some future directions for research on this compound and its derivatives?
A10: Future research directions could focus on:
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